

Amino-PEG8-Boc: A Versatile Linker for Advanced Bioconjugation

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Compound of Interest

Compound Name: Amino-PEG8-Boc

Cat. No.: B605473

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A Technical Guide for Researchers and Drug Development Professionals

Amino-PEG8-Boc, a heterobifunctional linker, has emerged as a critical tool in the field of bioconjugation, particularly in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defining feature is an eight-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties, flanked by a Boc-protected amine and a terminal primary amine. This unique structure allows for a controlled, stepwise conjugation of different molecules, making it an invaluable asset in the construction of complex biomolecular architectures.

Core Properties and Specifications

The fundamental characteristics of **Amino-PEG8-Boc** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
CAS Number	1052207-59-6	[1]
Molecular Weight	512.64 g/mol	[1]
Molecular Formula	C23H48N2O10	[1]
Synonyms	t-Boc-Amido-PEG8-Amine	[1]

Applications in Therapeutic Development

The strategic design of **Amino-PEG8-Boc** lends itself to two primary areas of therapeutic research: Antibody-Drug Conjugates and PROTACs. The PEG8 spacer enhances the solubility and flexibility of the resulting conjugate, which can be crucial for its biological activity and pharmacokinetic profile.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, **Amino-PEG8-Boc** serves as a linker to connect a potent cytotoxic drug to a monoclonal antibody. This targeted delivery system directs the therapeutic payload specifically to cancer cells, minimizing off-target toxicity. The bifunctional nature of the linker allows for the initial attachment of the drug, followed by the deprotection of the Boc group to reveal a primary amine for conjugation to the antibody.

Proteolysis Targeting Chimeras (PROTACs)

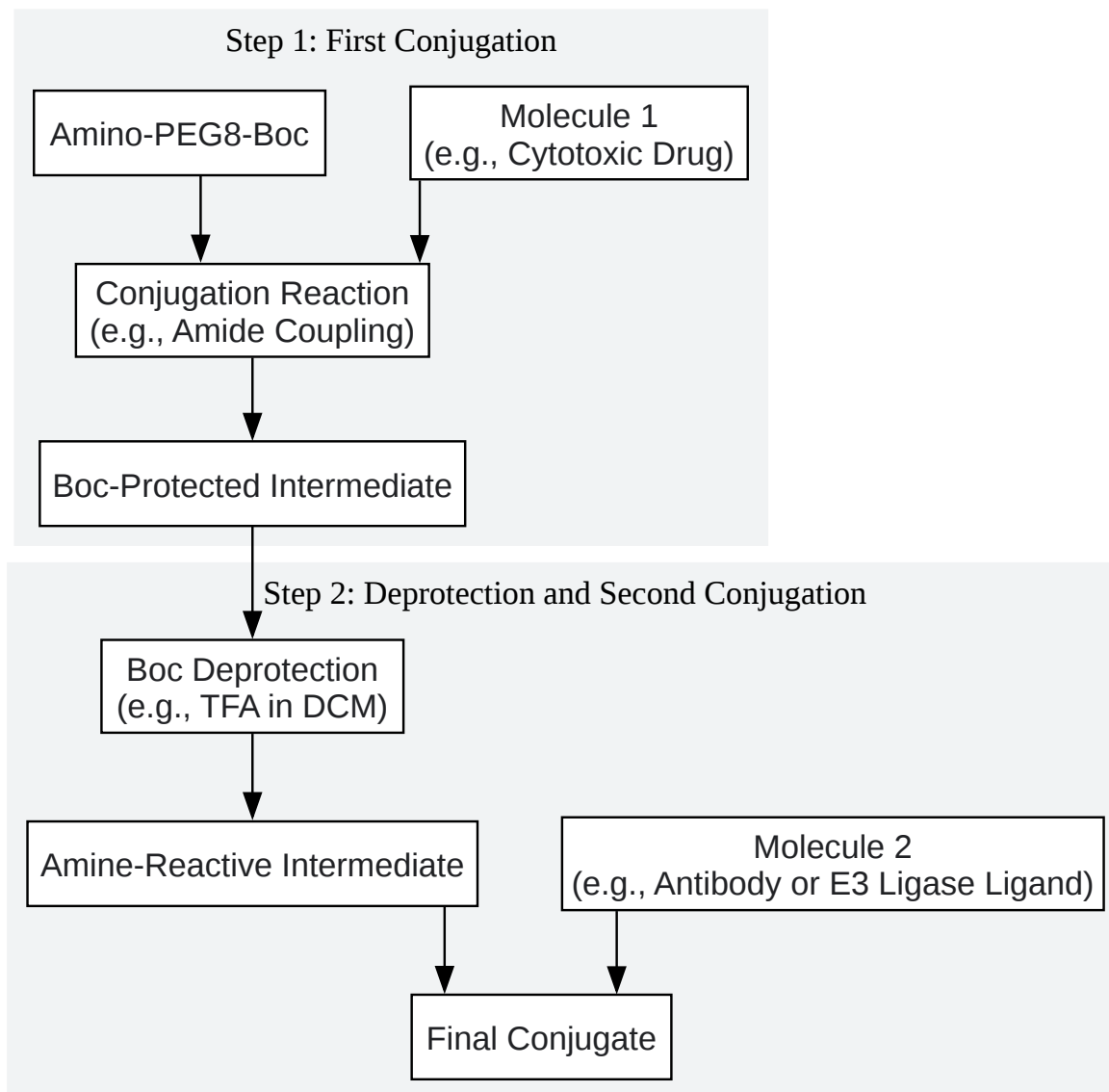
PROTACs are innovative molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. **Amino-PEG8-Boc** is an ideal candidate for this linker, providing the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the degradation of the target protein.^[1]

Experimental Protocols and Workflows

The utility of **Amino-PEG8-Boc** is best illustrated through the experimental workflows it enables. The following sections detail the key steps in utilizing this linker for the synthesis of ADCs and PROTACs.

General Workflow for Bioconjugation

The core of using **Amino-PEG8-Boc** involves a two-step process: initial conjugation via its primary amine, followed by the deprotection of the Boc-protected amine for the second conjugation.

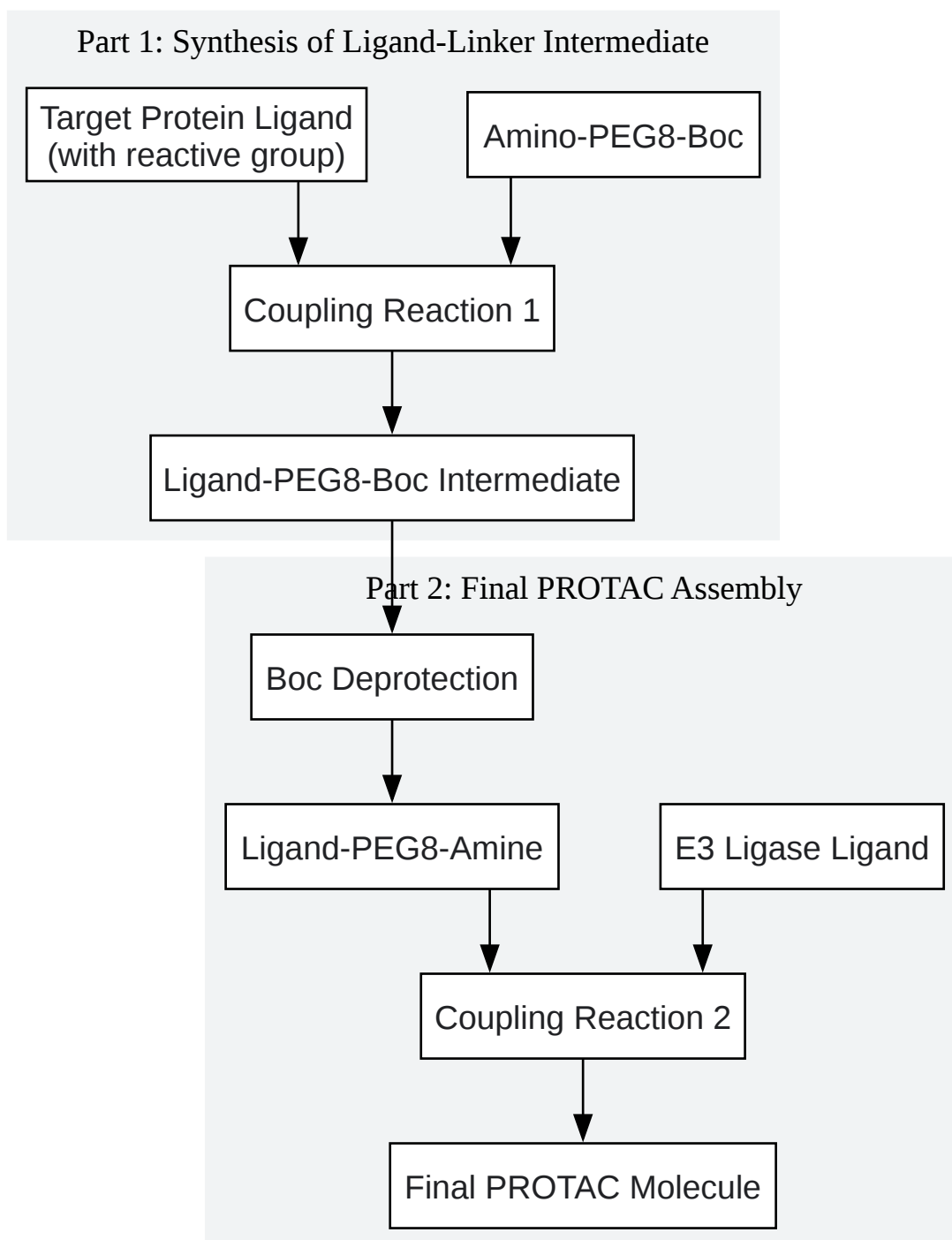


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Caption: General workflow for sequential bioconjugation using **Amino-PEG8-Boc**.

Synthesis of a PROTAC Molecule

The synthesis of a PROTAC using **Amino-PEG8-Boc** typically involves the sequential coupling of the target protein ligand and the E3 ligase ligand.

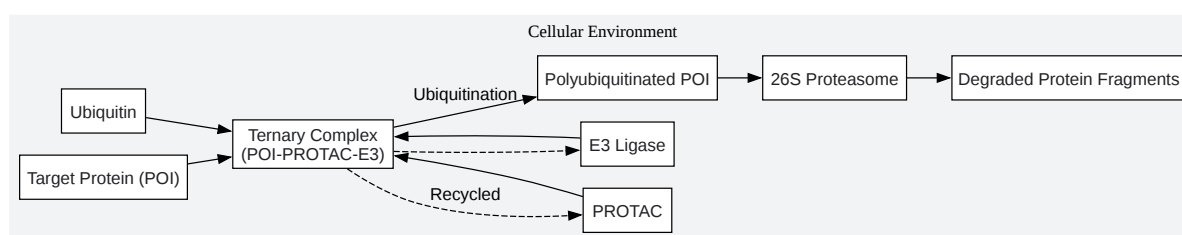


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Caption: Modular synthesis of a PROTAC molecule using **Amino-PEG8-Boc**.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of this process.



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Caption: Mechanism of PROTAC-mediated protein degradation.

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References

- 1. medchemexpress.com [medchemexpress.com]
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